Methyl 2-amino-4-fluoro-2-methylbutanoate
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Overview
Description
Methyl 2-amino-4-fluoro-2-methylbutanoate is an organic compound with the molecular formula C6H12FNO2 It is characterized by the presence of an amino group, a fluorine atom, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-4-fluoro-2-methylbutanoate can be synthesized through several methods. One common approach involves the reaction of 2-amino-4-fluoro-2-methylbutanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester. The reaction typically proceeds under reflux conditions to ensure complete esterification.
Another synthetic route involves the fluorination of methyl 2-amino-2-methylbutanoate using a fluorinating agent like diethylaminosulfur trifluoride (DAST). This method requires careful control of temperature and reaction time to achieve selective fluorination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as using solid acid catalysts, can be employed to facilitate the esterification reaction. Additionally, advanced fluorination techniques, including the use of fluorine gas or electrochemical fluorination, may be utilized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-fluoro-2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium thiolate (NaSR) or primary amines (RNH2) in polar aprotic solvents.
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of 2-amino-4-fluoro-2-methylbutanol.
Substitution: Formation of substituted derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
Methyl 2-amino-4-fluoro-2-methylbutanoate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Synthetic Organic Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including agrochemicals and specialty chemicals.
Biological Studies: Investigated for its potential effects on enzyme activity and cellular processes due to its structural similarity to natural amino acids.
Industrial Applications: Utilized in the development of novel materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-fluoro-2-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The amino group may participate in hydrogen bonding, while the ester group can undergo hydrolysis to release the active form of the compound.
Comparison with Similar Compounds
Methyl 2-amino-4-fluoro-2-methylbutanoate can be compared with other similar compounds, such as:
Methyl 2-amino-2-methylbutanoate: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
Methyl 2-amino-4-chloro-2-methylbutanoate: Contains a chlorine atom instead of fluorine, leading to variations in its physicochemical properties and applications.
Methyl 2-amino-4-fluorobenzoate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
methyl 2-amino-4-fluoro-2-methylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO2/c1-6(8,3-4-7)5(9)10-2/h3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LICKWEUMIIMSEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCF)(C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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